5-(Propan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride
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Overview
Description
5-(Propan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Propan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Reaction Conditions:
Pictet-Spengler Reaction: The reaction is usually carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid. The temperature is maintained between 0°C to 50°C, depending on the reactivity of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form quinoline derivatives.
Reduction: Reduction can lead to the formation of dihydroquinoline derivatives.
Substitution: Various substitution reactions can be performed on the aromatic ring or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated tetrahydroquinoline derivatives.
Scientific Research Applications
5-(Propan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 5-(Propan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline: Lacks the propan-2-yl group, leading to different biological activities.
Quinoline: An oxidized form with different chemical properties and applications.
Dihydroquinoline: A reduced form with distinct reactivity and uses.
Uniqueness
5-(Propan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to the presence of the propan-2-yl group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2866354-02-9 |
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Molecular Formula |
C12H18ClN |
Molecular Weight |
211.73 g/mol |
IUPAC Name |
5-propan-2-yl-1,2,3,4-tetrahydroquinoline;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-9(2)10-5-3-7-12-11(10)6-4-8-13-12;/h3,5,7,9,13H,4,6,8H2,1-2H3;1H |
InChI Key |
VLJBKPBFWDANPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2CCCNC2=CC=C1.Cl |
Origin of Product |
United States |
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